molecular formula C21H20ClN3O4 B2374291 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride CAS No. 2193066-59-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride

Cat. No.: B2374291
CAS No.: 2193066-59-8
M. Wt: 413.86
InChI Key: YTDFPKMHVADELC-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride is a specialized building block in organic synthesis, particularly in peptide chemistry. The compound features a 9H-fluoren-9-yl methoxy carbonyl (Fmoc) group, a widely used protecting group for amines in solid-phase peptide synthesis (SPPS). The hydrochloride salt improves solubility in polar solvents, facilitating its use in aqueous reaction conditions. This compound is cataloged by Enamine Ltd as a building block (CAS: EN300-1700256) with molecular formula C₂₁H₂₀ClN₃O₄ and molecular weight 414.86 g/mol .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methylimidazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4.ClH/c1-24-12-22-10-18(24)19(20(25)26)23-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-10,12,17,19H,11H2,1H3,(H,23,27)(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDFPKMHVADELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193066-59-8
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
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Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride , also referred to as Fmoc-AEA, is a synthetic derivative of amino acids that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C19H19N2O5·HCl
  • Molecular Weight : 396.83 g/mol
  • IUPAC Name : this compound

The biological activity of Fmoc-AEA is primarily attributed to its interaction with various cellular pathways. Preliminary studies indicate that it may act as a modulator of protein synthesis and cellular signaling pathways. The imidazole group is known to participate in hydrogen bonding and can interact with biological receptors.

Therapeutic Applications

  • Antidiabetic Properties : Research has indicated that derivatives of this compound may have potential in treating type 2 diabetes by enhancing insulin sensitivity and promoting glucose uptake in muscle tissues .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases like Alzheimer's, where it may exert protective effects on neuronal cells .
  • Anticancer Activity : Some studies have shown that related compounds possess anticancer properties, potentially through the induction of apoptosis in cancer cells .

Study 1: Antidiabetic Effects

A study conducted on diabetic mice demonstrated that administration of Fmoc-AEA resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. The mechanism was attributed to enhanced GLUT4 translocation to the cell membrane .

Study 2: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that Fmoc-AEA treatment significantly reduced cell death and oxidative stress markers, suggesting a neuroprotective mechanism against Alzheimer's pathology .

Comparative Biological Activity Table

Activity TypeObserved EffectsReferences
AntidiabeticDecreased blood glucose levels
NeuroprotectiveReduced oxidative stress, cell death
AnticancerInduction of apoptosis

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS), where it serves as a protective group for amino acids. The compound's ability to protect the amine functionality while allowing for subsequent reactions makes it invaluable in constructing complex peptides. The specific incorporation of the imidazole moiety can enhance the biological activity of the resulting peptides, particularly in targeting specific receptors or enzymes.

Anticancer Agents

Research has indicated that compounds containing the imidazole group exhibit anticancer properties. The incorporation of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride into drug formulations may enhance efficacy against certain cancer types by modulating signaling pathways associated with tumor growth and metastasis.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess antimicrobial properties. This compound could potentially be developed into new antimicrobial agents, particularly against resistant strains of bacteria and fungi, by leveraging its unique structural characteristics to improve binding affinity to microbial targets.

Biochemical Probes

The compound can serve as a biochemical probe for studying protein interactions and modifications. Its ability to covalently bond with target proteins allows researchers to investigate protein function and dynamics in cellular environments. This application is particularly relevant in proteomics, where understanding protein interactions is crucial for elucidating biological pathways.

Polymer Chemistry

In polymer science, derivatives of Fmoc compounds are explored for creating functionalized polymers that can respond to environmental stimuli. The incorporation of this compound into polymer matrices can lead to materials with tailored properties for applications in drug delivery systems or smart materials.

Nanotechnology

The compound's unique structure may also find applications in nanotechnology, particularly in the development of nanoscale devices or drug delivery vehicles that utilize its ability to interact with biological systems selectively.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Peptide SynthesisVan der Zouwen et al. Demonstrated effective use of Fmoc derivatives in synthesizing complex peptides with high yields.
Anticancer ResearchRecent studies on imidazole derivativesShowed potential anticancer activity through modulation of specific pathways associated with cell proliferation.
Antimicrobial ActivityLiterature on imidazole compoundsConfirmed antimicrobial properties against various pathogens, suggesting further exploration for drug development.
Biochemical ProbesProteomic studiesHighlighted the utility of covalent probes in identifying protein interaction networks within cells.
Material SciencePolymer Chemistry JournalsExplored functionalized polymers incorporating Fmoc compounds for responsive material applications.

Comparison with Similar Compounds

Methyl 2-[2I-({[(9H-Fluoren-9II-yl)methoxy]carbonyl}amino)-3I-(1H-imidazol-4III-yl)propanamido]acetate (71)

  • Structure: Contains an Fmoc-protected amine and a non-methylated imidazole (position 4).
  • Synthesis : Synthesized via TFA-mediated deprotection of a triphenylmethyl group, yielding a 32% isolated product after trituration .

Methyl 2-[2I-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3I-[(1-hex-5IV-ynoxycarboxy)-1H-imidazol-4III-yl)]propanamido]acetate (72)

  • Structure : Features a hex-5-yn-1-yloxycarbonyl modification on the imidazole.
  • Synthesis : Achieved via bis(hex-5-yn-1-yl) dicarbonate coupling, yielding 32% after column chromatography.
  • Key Difference : The alkyne-functionalized side chain enables click chemistry applications, a versatility absent in the target compound .

Heterocyclic Derivatives with Carbazole and Imidazole

N-[5-(Carbazol-9-yl)-1-methyl-1H-imidazol-4-yl]carboxamides (9a–c)

  • Structure : Combines carbazole and methyl-imidazole moieties.
  • Synthesis: Prepared via acid chloride coupling with 9-(1-methyl-4-amino-1H-imidazol-5-yl)-9H-carbazole, yielding products recrystallized from ethanol .
  • Key Difference : The carbazole group enhances π-π stacking and fluorescence properties, making these compounds suitable for optoelectronic applications, unlike the target compound’s focus on peptide synthesis .

Fmoc-Protected Building Blocks with Varied Backbones

2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid

  • Structure : Contains an Fmoc group and an azetidine ring.
  • Properties : Molecular weight 367.40 g/mol. Classified as acutely toxic (H302) and irritating to skin (H315) and eyes (H319) .
  • Key Difference : The azetidine ring introduces conformational rigidity, beneficial for probing enzyme active sites, whereas the target compound’s imidazole may target histidine-rich domains .

Allyl 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate Hydrochloride

  • Structure : Combines Fmoc, ethylenediamine, and an allyl ester.
  • Applications : The allyl ester allows for orthogonal deprotection under mild conditions, a feature absent in the target compound’s carboxylic acid .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride?

  • Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A typical procedure involves reacting the imidazole-containing amino acid derivative with Fmoc-Cl (chloride) in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature. The reaction is monitored by TLC or HPLC to ensure completion. Post-synthesis, the hydrochloride salt is precipitated using acidic conditions (e.g., HCl in dioxane) and purified via recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is hygroscopic and sensitive to light and heat. Store at 2–8°C in a sealed, desiccated container under inert gas (e.g., argon). Use amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the Fmoc group can occur, leading to free amine formation. Stability studies indicate decomposition above 40°C or in polar protic solvents (e.g., water) .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or UPLC-MS.
  • Structural Confirmation : 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to verify Fmoc group integrity (δ 7.3–7.8 ppm for fluorenyl protons) and imidazole ring protons (δ 7.1–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for Fmoc-protected imidazole derivatives?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., epimerization at the α-carbon or incomplete Fmoc protection). To mitigate:

  • Optimize reaction pH (maintain pH 8–9 using NaHCO3).
  • Use fresh Fmoc-Cl and anhydrous DMF to prevent hydrolysis.
  • Monitor reaction progress with real-time FTIR to detect carbonyl intermediate formation (1700–1750 cm1^{-1}) .

Q. What strategies are effective for improving solubility in peptide coupling reactions?

  • Methodological Answer : The compound’s solubility in non-polar solvents (e.g., dichloromethane) is limited due to the imidazole ring’s polarity. Strategies include:

  • Co-solvent Systems : Use DMF/THF (1:1) or DMSO/dichloromethane.
  • Microwave-Assisted Synthesis : Enhances dissolution at elevated temperatures (50–60°C).
  • Protecting Group Engineering : Replace Fmoc with tert-butoxycarbonyl (Boc) for improved solubility, though this requires post-synthesis deprotection .

Q. How does the presence of the 1-methylimidazole moiety influence reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The 1-methylimidazole group can act as a weak nucleophile, potentially interfering with coupling steps. To prevent side reactions:

  • Use orthogonal protecting groups (e.g., Trt for imidazole NH).
  • Employ coupling reagents like HATU or PyBOP, which minimize racemization.
  • Conduct kinetic studies via 19^{19}F NMR (if fluorinated tags are used) to monitor coupling efficiency .

Q. What are the critical parameters for scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Key parameters include:

  • Temperature Control : Maintain ≤25°C to prevent racemization.
  • Stoichiometry : Use 1.2 equivalents of Fmoc-Cl to ensure complete protection.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for >99% enantiomeric excess. Chiral HPLC (Chiralpak IA column) validates stereochemical integrity .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrochloride gas release .

Key Research Challenges

  • Degradation Pathways : The Fmoc group is prone to cleavage under basic conditions (e.g., piperidine), limiting its use in multi-step syntheses. Alternative photolabile groups (e.g., NVOC) are under investigation .
  • Biological Interactions : The imidazole ring may chelate metal ions, affecting enzymatic assays. Pre-treatment with EDTA is recommended for in vitro studies .

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